molecular formula C19H16BrN3O3S B3576870 N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B3576870
M. Wt: 446.3 g/mol
InChI Key: JOAQYEVVUMIXBG-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromophenyl group, a propyl chain, a thiazole ring, and a nitrobenzamide moiety. It has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a bromophenyl ketone with thiourea under acidic conditions.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation, using a suitable alkylating agent such as propyl bromide.

    Nitration of Benzamide: The nitro group is introduced by nitrating benzamide using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the nitrated benzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted thiazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide has been studied for various scientific applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer activity, particularly against breast cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

    N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Studied for its antimicrobial and antioxidant properties.

Uniqueness

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its propyl chain and nitrobenzamide moiety differentiate it from other thiazole derivatives, potentially leading to unique interactions with biological targets.

This compound’s diverse applications and unique chemical structure make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-2-5-16-17(12-8-10-13(20)11-9-12)21-19(27-16)22-18(24)14-6-3-4-7-15(14)23(25)26/h3-4,6-11H,2,5H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAQYEVVUMIXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide
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N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Reactant of Route 6
N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide

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